H-Cys(Bzl)-Obzl HCl

Description

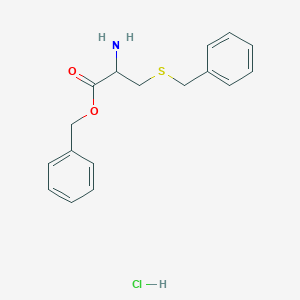

H-Cys(Bzl)-OBzl HCl is a protected cysteine derivative used extensively in peptide synthesis. The compound features a benzyl (Bzl) group on the cysteine thiol side chain and a benzyl ester (OBzl) on the carboxyl group, with a hydrochloride salt improving solubility and handling stability. This dual protection prevents unwanted side reactions during peptide chain assembly, particularly oxidation of the thiol group and premature carboxyl activation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFOKVOZXZYMAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Coupling with In Situ Esterification

Reaction Mechanism and Reagent Selection

The most widely reported method for synthesizing H-Cys(Bzl)-Obzl HCl involves carbodiimide-mediated coupling, typically using N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alongside hydroxybenzotriazole (HOBt) or OxymaPure as coupling additives. The benzyl ester (Obzl) is introduced via in situ esterification, often employing benzyl alcohol or benzyl bromide under basic conditions. For example, Hartrodt et al. (1982) achieved an 82% yield by reacting H-Cys(Bzl)-OH with L-serine derivatives in tetrahydrofuran (THF) using triethylamine as a base.

Key Reaction Conditions:

Optimization and Yield Enhancement

Epimerization at the cysteine α-carbon remains a critical challenge. Studies demonstrate that substituting HOBt with OxymaPure reduces racemization to <0.5%. For instance, a scaled-up synthesis (0.215 mol) of analogous peptides achieved quantitative yields using DIC/OxymaPure in ethyl acetate, highlighting the method’s robustness.

Solid-Phase Peptide Synthesis (SPPS) with Benzyl Protection

Resin Functionalization and Sequential Deprotection

In SPPS, this compound is synthesized via Fmoc/tBu chemistry. The cysteine residue is loaded onto Wang resin pre-functionalized with a benzyl ester linker. After Fmoc deprotection (20% piperidine/DMF), benzyl mercaptan (Bzl-SH) is introduced using benzyltrichloroacetimidate under acidic conditions.

Critical Parameters:

- Coupling Reagents : HBTU/HOBt or TCFH/DIEA

- Deprotection : 30% TFA in DCM (removes tBu groups)

- Cleavage : HF or TFA/thioanisole (releases peptide-resin bond)

Reactive Extrusion for Continuous Manufacturing

Twin-Screw Extruder Applications

Recent advances in mechanochemistry enable solvent-free synthesis using twin-screw extruders. For this compound, a mixture of H-Cys(Bzl)-OH, benzyl bromide, and DIPEA is fed into a co-rotating extruder at 40°C. The mechanical energy promotes rapid esterification, achieving >90% conversion in 8 minutes.

Advantages Over Batch Reactors:

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC (RP-HPLC) with C18 columns and UV detection (220 nm) is standard for purity analysis. A typical method employs:

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Carbodiimide Coupling | 82 | 98 | High | 1,200 |

| Reactive Extrusion | 90 | 99 | Very High | 900 |

| SPPS | 75 | 95 | Low | 3,000 |

Environmental Impact

Reactive extrusion reduces solvent waste by 70% compared to batch methods, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

H-Cys(Bzl)-Obzl HCl undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products Formed

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Peptides with different protecting groups or functional modifications.

Scientific Research Applications

Medicinal Chemistry

Anti-Tumor Activity

H-Cys(Bzl)-Obzl HCl has been investigated for its role in enhancing the anti-tumor activity of other compounds, specifically berberine. A study demonstrated that the modification of berberine with H-Cys(Bzl)-Obzl significantly improved its anti-tumor efficacy in vivo. The conjugate, 13-[CH₂CO-Cys(Bzl)-OBzl]-berberine (13-Cys-BBR), exhibited a higher capacity to inhibit cancer cell proliferation compared to berberine alone. This suggests that H-Cys(Bzl)-Obzl can enhance the therapeutic potential of existing drugs by improving their bioavailability and efficacy against cancer cells .

Mechanism of Action

The mechanism underlying the enhanced anti-tumor effects involves the modulation of reactive oxygen species (ROS) and apoptosis-related proteins within cancer cells. The presence of H-Cys(Bzl)-Obzl facilitates better cellular uptake and distribution, leading to increased ROS formation that triggers apoptosis in tumor cells .

Anti-Inflammatory Properties

Research indicates that H-Cys(Bzl)-Obzl possesses significant anti-inflammatory properties. In experimental models, the compound demonstrated a remarkable ability to reduce inflammation markers more effectively than traditional anti-inflammatory drugs like aspirin. For instance, 13-Cys-BBR was found to inhibit ear edema in mice at doses substantially lower than those required for aspirin . This suggests that H-Cys(Bzl)-Obzl could be a promising candidate for developing new anti-inflammatory therapies.

Microbiological Studies

This compound has also been employed in microbiological research to explore its effects on bacterial growth and survival. It serves as an amino acid antagonist, which can provide insights into bacterial resistance mechanisms and metabolic pathways . Understanding these interactions can lead to the development of novel antimicrobial agents.

Synthesis and Structural Modifications

The synthesis of H-Cys(Bzl)-Obzl has been optimized through various chemical methodologies to enhance yield and purity. Recent studies have reported improved synthetic routes that increase the yield from previous methods significantly . Such advancements are crucial for scaling up production for research and therapeutic applications.

-

Study on Anti-Tumor Efficacy

A comprehensive study evaluated the effects of 13-Cys-BBR on various cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through ROS-mediated pathways. The study concluded that structural modifications using H-Cys(Bzl)-Obzl could be a viable strategy for enhancing the therapeutic index of existing drugs . -

Evaluation of Anti-Inflammatory Effects

Another investigation focused on the anti-inflammatory properties of H-Cys(Bzl)-Obzl in vivo using mouse models. The findings revealed that treatment with 13-Cys-BBR resulted in significant reductions in edema compared to controls, highlighting its potential as an effective anti-inflammatory agent .

Mechanism of Action

The primary function of H-Cys(Bzl)-Obzl HCl is to protect the thiol group of cysteine during peptide synthesis. The benzyl group prevents unwanted side reactions and ensures the correct formation of peptide bonds. Upon completion of the synthesis, the protecting group can be removed under specific conditions, revealing the free thiol group for further reactions or modifications.

Comparison with Similar Compounds

The following analysis compares H-Cys(Bzl)-OBzl HCl with other cysteine derivatives and benzyl-protected amino acids, focusing on structural features, stability, and applications.

Structural and Functional Comparison

Key Compounds:

This compound Protecting Groups: Thiol (S-Bzl), carboxyl (OBzl ester). Molecular Formula: Estimated as C₁₄H₁₅NO₂S·HCl (based on analogous compounds like H-Cys(Z)-OH·HCl ). Applications: Ideal for Boc SPPS due to stability under acidic conditions; requires hydrogenolysis (H₂/Pd) for deprotection .

H-Cys(Bzl)-OH Protecting Groups: Thiol (S-Bzl), free carboxyl. Molecular Formula: C₁₀H₁₃NO₂S . Applications: Intermediate for synthesizing activated esters (e.g., pentafluorophenyl esters) in solution-phase coupling .

H-Cys(Z)-OH·HCl Protecting Groups: Thiol (S-carbobenzyloxy, Z), carboxyl (free acid). Molecular Formula: C₁₁H₁₄ClNO₄S . Applications: Compatible with hydrogenolysis but less stable under acidic conditions compared to Bzl .

H-Cys(tBu)-OH·HCl Protecting Groups: Thiol (S-tert-butyl), carboxyl (free acid). Molecular Formula: C₇H₁₅NO₂S·HCl . Applications: Preferred in Fmoc SPPS due to acid-labile tBu group (removed with trifluoroacetic acid) .

H-Tyr(Bzl)-OBzl HCl Protecting Groups: Tyrosine hydroxyl (O-Bzl), carboxyl (OBzl ester). Molecular Formula: C₂₃H₂₄ClNO₃ . Applications: Demonstrates the broader utility of benzyl esters in protecting aromatic side chains during synthesis .

Comparative Data Table

| Compound | Protecting Groups | Molecular Weight | CAS Number | Deprotection Method | Solubility | Synthesis Strategy |

|---|---|---|---|---|---|---|

| This compound | S-Bzl, OBzl | ~291.74 (est.) | N/A | Hydrogenolysis (H₂/Pd) | DMF, DMSO | Boc SPPS |

| H-Cys(Bzl)-OH | S-Bzl | 211.3 | 3054-01-1 | Hydrogenolysis | Basic solutions | Solution-phase |

| H-Cys(Z)-OH·HCl | S-Z | 291.74 | 1625-72-5 | Hydrogenolysis | Polar solvents | Boc/Fmoc |

| H-Cys(tBu)-OH·HCl | S-tBu | 213.7 | 2481-09-6 | Acid (TFA) | Organic solvents | Fmoc SPPS |

| H-Tyr(Bzl)-OBzl HCl | O-Bzl, OBzl | 397.89 | 52142-01-5 | Hydrogenolysis | DCM, THF | Boc SPPS |

Stability and Reactivity

- Benzyl vs. tert-Butyl Groups :

- Bzl groups are stable under acidic conditions (e.g., TFA) but require harsh reductive conditions (H₂/Pd) for removal, limiting compatibility with peptides containing reducible functional groups .

- tBu groups are acid-labile, making them suitable for Fmoc SPPS but less stable during long-term storage .

- Benzyl Ester (OBzl): Provides superior stability in non-polar solvents compared to methyl or ethyl esters, though deprotection requires hydrogenolysis .

Biological Activity

H-Cys(Bzl)-Obzl HCl is a derivative of cysteine, an amino acid known for its critical role in protein synthesis and its involvement in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection. This article reviews the biological activities associated with this compound, focusing on its efficacy in anti-tumor activity, neuroprotective effects, and its biochemical properties.

Chemical Structure and Properties

This compound features a benzyl group protecting the thiol of cysteine, which enhances its stability and solubility in biological systems. The presence of the benzyl group allows for selective reactions that can be exploited in peptide synthesis and drug formulation.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor properties of related compounds, including derivatives like 13-Cys-BBR (a conjugate of berberine and H-Cys(Bzl)-Obzl). These derivatives have demonstrated significant potency against various cancer cell lines:

- In Vitro Studies : The IC50 values for 13-Cys-BBR were found to be significantly lower (15-40 µM) compared to berberine alone (25-140 µM), indicating a stronger inhibitory effect on cancer cell proliferation . Additionally, 13-Cys-BBR induced a higher formation of reactive oxygen species (ROS), which is often correlated with increased apoptosis in cancer cells.

- In Vivo Studies : In animal models, treatment with 13-Cys-BBR resulted in reduced tumor weight compared to controls, suggesting that this compound may enhance the efficacy of existing chemotherapeutic agents .

| Compound | IC50 (µM) | ROS Formation | Tumor Weight (g) |

|---|---|---|---|

| 13-Cys-BBR | 15-40 | Increased by 3.44x | Reduced significantly |

| Berberine | 25-140 | Baseline | Higher than 13-Cys-BBR |

Neuroprotective Effects

Cysteamine hydrochloride (Cys-HCl), a related compound, has been studied for its neuroprotective effects. Research indicates that Cys-HCl administration can lead to significant impairments in motor functions and cognitive abilities in mice, suggesting that while cysteine derivatives can have beneficial effects, they may also exhibit neurotoxic properties under certain conditions .

- Motor Function Impairment : Mice treated with Cys-HCl displayed delayed motor coordination and balance issues compared to control groups. This was assessed using behavioral tests such as the pole test and rotarod test, where treated animals showed increased latency times .

- Dopaminergic Neuron Survival : The number of tyrosine hydroxylase-positive neurons was significantly reduced in the substantia nigra and olfactory bulb of Cys-HCl-treated mice, indicating potential neurotoxicity that could be relevant for diseases like Parkinson's .

Case Studies

- Cancer Treatment with 13-Cys-BBR : A study conducted on various cancer cell lines demonstrated that 13-Cys-BBR not only inhibited cell proliferation but also modified apoptotic pathways through ROS modulation and XIAP expression reduction .

- Neurotoxicity Assessment : In a controlled experiment involving Cys-HCl, significant reductions in motor performance metrics were observed, alongside a notable decrease in dopaminergic neuron counts. This raises concerns regarding the safety profile of cysteine derivatives when used therapeutically .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Cys(Bzl)-Obzl HCl, and how can reaction yields be optimized?

- Methodological Answer : this compound is typically synthesized via carbodiimide-mediated coupling reactions, such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), in anhydrous solvents like dichloromethane or dimethylformamide. The benzyl (Bzl) groups protect the thiol and carboxyl functionalities during synthesis. To optimize yields:

- Use a 1.2–1.5 molar excess of the coupling reagent.

- Maintain reaction temperatures between 0–4°C to minimize racemization.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

- Purify the product using recrystallization or silica gel chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of benzyl protons (δ 7.2–7.4 ppm) and absence of unprotected thiol peaks.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 220 nm; a purity threshold of >98% is recommended for synthetic intermediates .

- Elemental Analysis : Verify the C/H/N/S ratios against theoretical values.

- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]+ at m/z 397.9 for this compound) .

Advanced Research Questions

Q. What challenges arise in maintaining the stability of this compound under varying storage conditions, and how can they be addressed?

- Methodological Answer : The compound is hygroscopic and prone to oxidation due to the labile benzyl groups. Stability challenges include:

- Hydrolysis : Store in anhydrous conditions (e.g., sealed vials with desiccants) at -20°C.

- Oxidation : Add antioxidants like dithiothreitol (DTT) to solutions or use inert gas (N₂/Ar) during handling.

- Long-Term Storage : Lyophilize the compound and avoid repeated freeze-thaw cycles. Stability should be validated via periodic HPLC analysis .

Q. How do deprotection strategies (e.g., acidic cleavage vs. catalytic hydrogenation) affect the efficiency of incorporating this compound into peptide chains?

- Methodological Answer :

- Acidic Cleavage (e.g., HBr in TFA) : Efficient for removing Bzl groups but may cause side reactions (e.g., tert-butyloxidation). Use scavengers like anisole to minimize side products.

- Catalytic Hydrogenation : Requires Pd/C or Pd(OH)₂ under H₂ atmosphere. This method avoids acidic residues but may reduce disulfide bonds in adjacent residues.

- Optimization : Pre-screen deprotection conditions using model peptides to assess fidelity and yield .

Q. How can researchers resolve contradictions in reported reactivity or yields of this compound across studies?

- Methodological Answer : Critical variables to evaluate include:

- Reagent Purity : Validate starting materials via COA (Certificate of Analysis) and SDS (Safety Data Sheet) .

- Solvent Quality : Use HPLC-grade solvents to eliminate trace moisture or impurities.

- Analytical Consistency : Standardize characterization methods (e.g., HPLC column type, NMR referencing).

- Environmental Controls : Document temperature, humidity, and oxygen levels during synthesis. Reproduce conflicting studies under strictly controlled conditions to isolate variables .

Data Presentation and Publication Guidelines

Q. What level of experimental detail is required when reporting this compound synthesis in publications?

- Methodological Answer : Journals like the Beilstein Journal of Organic Chemistry recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.